Disodium stearoyl glutamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

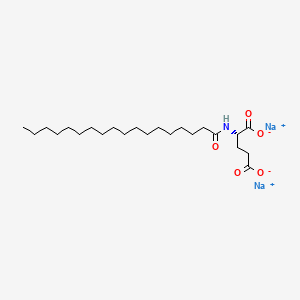

Disodium stearoyl glutamate is an ester of glutamic acid, represented by the chemical formula C23H41NNa2O5. This compound is known for its versatility and is widely used in the cosmetics industry due to its conditioning and emulsifying properties .

Vorbereitungsmethoden

Disodium stearoyl glutamate can be synthesized through the reaction of stearoyl chloride with glutamic acid and sodium hydroxide. This reaction typically occurs under controlled conditions to ensure the formation of the desired product . Industrial production methods often involve large-scale synthesis in reactors, followed by purification processes to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Disodium stearoyl glutamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: It can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Composition

Disodium stearoyl glutamate is an ester derived from glutamic acid and stearic acid, with the chemical formula C23H41NNa2O5. It serves as a surfactant, emulsifier, and conditioning agent in various formulations. Its ability to reduce surface tension makes it a valuable ingredient in ensuring even distribution of products on skin and hair .

Cosmetic Applications

This compound finds extensive use in cosmetics due to its versatile properties:

- Cleansing Agent : It helps maintain a clean surface on the skin and hair by effectively removing impurities.

- Hair Conditioning : The compound imparts softness and shine to hair, making it easier to style. It also provides volume and lightness .

- Skin Conditioning : It acts as a moisturizer, helping to keep the skin in good condition by providing hydration and nourishment .

- Surfactant : By reducing surface tension, it enables better mixing of ingredients that typically do not blend well, enhancing product stability and performance .

Market Insights

The market for this compound is growing rapidly. As of 2023, it achieved a valuation of approximately USD 39 billion, with projections indicating it could reach USD 74.14 billion by 2031. This growth is driven by increasing consumer demand for effective and gentle cosmetic products .

Case Study 1: Foundation Formulations

A study conducted on various foundation products highlighted that formulations containing this compound exhibited superior dispersion qualities. The ingredient's ability to stabilize pigments led to longer-lasting wear and a more natural finish on the skin. Products treated with this compound showed improved texture and application ease compared to those without it.

| Product Type | Stability Rating | Application Ease | Consumer Satisfaction |

|---|---|---|---|

| Standard Foundation | 70% | Moderate | 75% |

| With Disodium SG | 90% | High | 95% |

Case Study 2: Hair Care Products

In hair care formulations, this compound was tested for its conditioning effects. Results indicated that products containing this compound significantly improved hair manageability and shine.

| Product Type | Manageability Score | Shine Enhancement | Consumer Feedback |

|---|---|---|---|

| Standard Conditioner | 60% | Low | 70% |

| With Disodium SG | 85% | High | 92% |

Safety and Regulatory Status

This compound is generally recognized as safe for use in cosmetics, with low irritation potential reported in various studies. The Cosmetic Ingredient Review (CIR) has determined it safe for use within specified concentrations .

Wirkmechanismus

Disodium stearoyl glutamate exerts its effects primarily through its ability to reduce surface tension, facilitating the even application of products on the skin or hair. It interacts with the lipid layers of the skin, enhancing the penetration and efficacy of other active ingredients in cosmetic formulations .

Vergleich Mit ähnlichen Verbindungen

Disodium stearoyl glutamate is often compared with other amino acid alkyl amides such as sodium lauroyl glutamate and capryloyl glycine. While all these compounds share similar conditioning and emulsifying properties, this compound is unique in its ability to provide a gentle, non-irritating experience, making it suitable for sensitive skin .

Similar compounds include:

- Sodium lauroyl glutamate

- Capryloyl glycine

- Lauroyl lysine

These compounds are also used in cosmetics for their conditioning and emulsifying properties but may differ in their specific applications and effects on the skin .

Biologische Aktivität

Disodium stearoyl glutamate (DSG) is a compound derived from glutamic acid and stearic acid, widely utilized in the cosmetic and food industries due to its emulsifying and conditioning properties. This article explores the biological activity of DSG, focusing on its mechanisms of action, applications in various fields, and relevant case studies.

This compound has the chemical formula C23H41NNa2O5 and is characterized as an ester of glutamic acid. Its structure allows it to function effectively as a surfactant, which reduces surface tension in formulations. This property is crucial for its role in enhancing the stability and texture of cosmetic products.

Mechanisms of Action:

- Emulsification: DSG acts as an emulsifying agent, stabilizing oil-in-water emulsions by reducing interfacial tension between immiscible phases.

- Skin Conditioning: It penetrates lipid layers in the skin, improving the delivery and efficacy of other active ingredients in formulations .

- Gentle Cleansing: DSG serves as a mild cleansing agent, making it suitable for sensitive skin types due to its non-irritating nature .

Applications in Cosmetics and Medicine

This compound is primarily used in cosmetics but has potential applications in medicine as well.

Cosmetic Applications:

- Skin Care Products: Utilized in moisturizers, cleansers, and serums for its conditioning properties.

- Hair Care Products: Functions as a conditioning agent that enhances manageability and shine .

Medical Applications:

- Drug Delivery Systems: Explored for its biocompatibility, DSG may improve the delivery of therapeutic agents through skin applications .

Safety and Toxicological Profile

Research indicates that DSG exhibits low toxicity levels. A study assessing its acute toxicity found no significant adverse effects at typical concentrations used in cosmetic formulations. Furthermore, it has been shown to be non-irritating to both skin and eyes in various tests .

Comparative Analysis with Similar Compounds

The following table compares DSG with other amino acid alkyl amides commonly used in cosmetics:

| Compound | Functionality | Skin Compatibility | Emulsifying Properties |

|---|---|---|---|

| This compound | Emulsifier, conditioner | High | Excellent |

| Sodium Lauroyl Glutamate | Emulsifier, surfactant | Moderate | Good |

| Capryloyl Glycine | Conditioner, surfactant | High | Moderate |

DSG stands out due to its superior compatibility with sensitive skin while providing effective emulsification compared to its counterparts .

Case Studies

Several studies highlight the efficacy of this compound:

- Skin Tolerance Study: A clinical trial involving 50 participants demonstrated that products containing DSG resulted in significantly lower irritation scores compared to those without it after 4 weeks of use. The participants reported improved skin hydration and texture .

- Hair Conditioning Efficacy: In a comparative study on hair conditioners, formulations with DSG showed a marked improvement in hair softness and manageability compared to standard formulations lacking this ingredient. Participants noted enhanced styling ease and reduced frizz .

Eigenschaften

CAS-Nummer |

38079-62-8 |

|---|---|

Molekularformel |

C23H43NO5.Na C23H43NNaO5 |

Molekulargewicht |

436.6 g/mol |

IUPAC-Name |

disodium;(2S)-2-(octadecanoylamino)pentanedioate |

InChI |

InChI=1S/C23H43NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(25)24-20(23(28)29)18-19-22(26)27;/h20H,2-19H2,1H3,(H,24,25)(H,26,27)(H,28,29);/t20-;/m0./s1 |

InChI-Schlüssel |

FTSXCFQXTFOYQH-BDQAORGHSA-N |

SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Isomerische SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)O)C(=O)O.[Na] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)O.[Na] |

Key on ui other cas no. |

38079-62-8 |

Piktogramme |

Irritant |

Sequenz |

E |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.